3,3-difluoro-1-nitrosopyrrolidine
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Overview
Description
3,3-Difluoro-1-nitrosopyrrolidine is a fluorinated organic compound with the molecular formula C4H6F2N2O. It is characterized by the presence of two fluorine atoms and a nitroso group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with difluorostyrenes . This reaction proceeds under mild conditions and provides high yields of the desired product with excellent stereoselectivity.
Industrial Production Methods
While specific industrial production methods for 3,3-difluoro-1-nitrosopyrrolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-nitrosopyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of pyrrolidine.
Reduction: Amino derivatives of pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1-nitrosopyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-nitrosopyrrolidine involves its interaction with molecular targets through its nitroso and fluorine groups. The nitroso group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and other applications .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3,3,4-Trifluoropyrrolidine: Contains an additional fluorine atom, which can further enhance its reactivity and stability.
Uniqueness
3,3-Difluoro-1-nitrosopyrrolidine is unique due to the presence of both fluorine atoms and a nitroso group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
2648966-19-0 |
---|---|
Molecular Formula |
C4H6F2N2O |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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